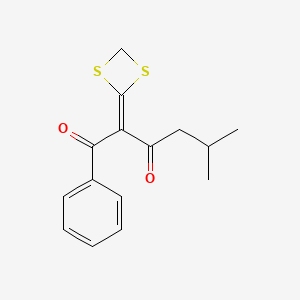![molecular formula C12H12O2 B14309057 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one CAS No. 113503-49-4](/img/structure/B14309057.png)
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetramethylidene-2-oxabicyclo[322]nonan-3-one is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure. The reaction conditions often include high pressure and temperatures around 130°C to improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives
Scientific Research Applications
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-3-one: This compound has a similar bicyclic structure but differs in the arrangement of the carbon atoms and the presence of additional functional groups.
2-Azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic structure and exhibit different chemical properties and biological activities.
Uniqueness
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one is unique due to its specific arrangement of carbon atoms and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds.
Properties
CAS No. |
113503-49-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6,7,8,9-tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C12H12O2/c1-6-8(3)12-9(4)7(2)10(6)5-11(13)14-12/h10,12H,1-5H2 |
InChI Key |
HQIREIQEVUIOJK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CC(=O)OC(C1=C)C(=C)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
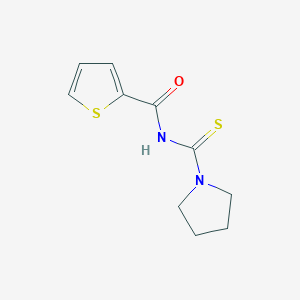
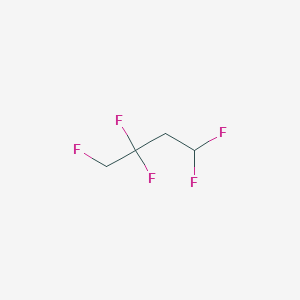
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
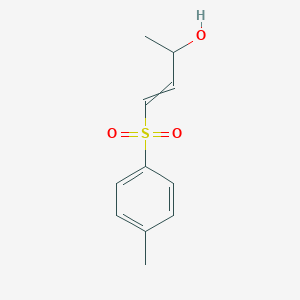
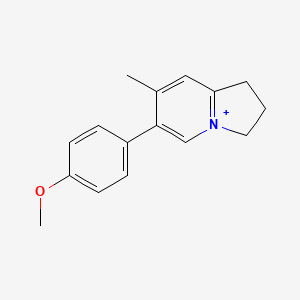
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
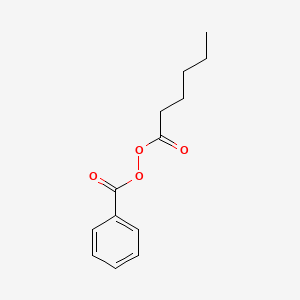
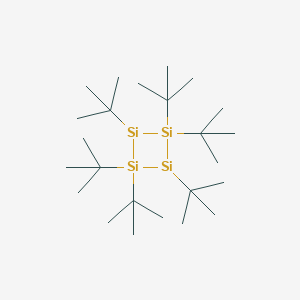
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
